An In-depth Technical Guide to the Chemical Properties of Triethyl 1,2,4-Benzenetricarboxylate
An In-depth Technical Guide to the Chemical Properties of Triethyl 1,2,4-Benzenetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl 1,2,4-benzenetricarboxylate, also known as triethyl trimellitate, is an aromatic ester of significant interest in polymer science and as a potential building block in organic synthesis. Its molecular structure, featuring a benzene ring trisubstituted with ethyl carboxylate groups, imparts a unique combination of polarity and lipophilicity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development. While specific experimental data for this isomer is limited in the public domain, this document synthesizes available information and provides expert insights based on analogous compounds.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₈O₆ | [1][2][3][4][5] |
| Molecular Weight | 294.30 g/mol | [1][2][3][4][5] |
| CAS Number | 14230-18-3 | [1][3][4][5] |
| Appearance | Likely a liquid at room temperature | Inferred from analogs like trioctyl trimellitate and the isomeric triethyl 1,3,5-benzenetricarboxylate.[3] |
| Odor | Fruity, characteristic of esters | [3] |
| Melting Point | Not available | Data not found in published literature or supplier information.[5] For comparison, the isomeric triethyl 1,3,5-benzenetricarboxylate has a melting point of 134-139 °C.[6] |
| Boiling Point | Not available | Data not found in published literature or supplier information.[5] Higher boiling point than the trimethyl ester analog is expected due to increased molecular weight.[3] |
| Density | Not available | Data not found in published literature or supplier information.[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform) | Inferred from its nonpolar ethyl groups and the behavior of other trimellitate esters.[3] |
Structural Diagram:
Caption: 2D structure of triethyl 1,2,4-benzenetricarboxylate.
Synthesis and Purification
The primary synthetic route to triethyl 1,2,4-benzenetricarboxylate is through the esterification of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with ethanol in the presence of an acid catalyst. An alternative, elegant synthesis involves the nickel-catalyzed [2+2+2] cyclotrimerization of ethyl propiolate.[7]
Experimental Protocol: Synthesis via Cyclotrimerization[7]
This protocol describes a highly efficient synthesis that yields the 1,2,4-isomer with high selectivity.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Ethyl propiolate
-
Diethyl ether
-
Hexanes
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Stock Solution Preparation:
-
Under an argon atmosphere, add Ni(COD)₂ (5.5 mg, 0.020 mmol) and PPh₃ (15.6 mg, 0.060 mmol) to a 10 mL flask.
-
Add 10 mL of anhydrous toluene.
-
Stir the mixture at 23 °C for 5 minutes to form a homogeneous catalyst solution.
-
-
Cyclotrimerization Reaction:
-
In a separate 10 mL scintillation vial under argon, add 375 µL of the catalyst stock solution.
-
Bring the volume to 2 mL with additional anhydrous toluene.
-
Add ethyl propiolate (152 µL, 1.5 mmol).
-
Stir the reaction mixture at 23 °C for 2 hours.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Elute with a mixture of diethyl ether and hexanes to separate the 1,2,4- and 1,3,5-isomers.
-
The 1,2,4-isomer is the major product and can be isolated in high yield (typically around 92%).
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, 1H), 8.20 (dd, 1H), 7.76 (d, 1H), 4.50-4.35 (m, 6H), 1.50-1.35 (m, 9H).[7]
¹³C NMR (101 MHz, CDCl₃): δ 167.24, 166.70, 165.07, 136.36, 132.77, 132.17, 132.10, 130.19, 128.95, 62.09, 62.03, 61.78, 14.36, 14.20, 14.15.[7]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of triethyl 1,2,4-benzenetricarboxylate.
Reactivity Profile
The reactivity of triethyl 1,2,4-benzenetricarboxylate is primarily governed by the ester functional groups and the aromatic ring.
-
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids (1,2,4-benzenetricarboxylic acid) and ethanol under acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.[3]
-
Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the ethyl groups can be exchanged for other alkyl groups.[3]
-
Reduction: The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 1,2,4-benzenetriyltrimethanol.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The three electron-withdrawing ester groups deactivate the ring, making these reactions slower than with benzene itself. The directing effects of the substituents will influence the position of substitution.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of triethyl 1,2,4-benzenetricarboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the synthesis section, ¹H and ¹³C NMR provide definitive structural information. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for the 1,2,4-substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C=O stretching vibrations for the ester groups (typically around 1720-1740 cm⁻¹) and C-O stretching bands. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Applications and Future Directions
While specific applications in drug development are not well-documented, esters of trimellitic acid are widely used as plasticizers in polymers like PVC to enhance flexibility.[3] The structure of triethyl 1,2,4-benzenetricarboxylate makes it a candidate for evaluation in areas such as:
-
Excipients in Drug Formulation: Its ester nature and potential for low toxicity could make it suitable as a solvent or plasticizer in certain drug delivery systems. Further toxicological studies are required to validate this.
-
Linker in Prodrug Design: The tri-functional nature of the parent acid suggests that its esters could be explored as linkers for attaching multiple drug molecules.
-
Monomer for Specialty Polymers: The parent acid, trimellitic acid, is a known monomer for high-performance polymers.[8] The triethyl ester could serve as a less reactive precursor in certain polymerization processes.
Safety and Handling
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Environmental Hazards: One supplier indicates that the compound may cause long-lasting harmful effects to aquatic life (H413).[4] Therefore, disposal into the environment should be avoided.
It is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Triethyl 1,2,4-benzenetricarboxylate is a compound with interesting chemical properties stemming from its trifunctional aromatic ester structure. While there are gaps in the publicly available experimental data for this specific isomer, its synthesis is well-described, and its reactivity and analytical characterization can be confidently predicted based on established chemical principles and data from analogous compounds. For researchers and professionals in drug development, this molecule represents a potential platform for further exploration, particularly in the realms of polymer-based drug delivery and as a versatile synthetic intermediate.
References
-
LookChem. (n.d.). Cas 14230-18-3, 1,2,4-Benzenetris(carboxylic acid ethyl) ester. Retrieved from [Link]
-
PubChem. (n.d.). Trimellitic acid. Retrieved from [Link]
Sources
- 1. 14230-18-3 | Triethyl benzene-1,2,4-tricarboxylate | Aryls | Ambeed.com [ambeed.com]
- 2. 14230-18-3 | Triethyl benzene-1,2,4-tricarboxylate - AiFChem [aifchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Benzenetris(carboxylic acid ethyl) ester | 14230-18-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Triethyl 1,3,5-benzenetricarboxylate | 4105-92-4 [chemicalbook.com]
- 7. Triethyl 1,3,5-benzenetricarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Trimellitic acid | C9H6O6 | CID 10708 - PubChem [pubchem.ncbi.nlm.nih.gov]

